N-(3-Ethoxyphenyl)-2-({9-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(3-ethoxyphenyl)-2-[(9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O3S/c1-3-33-22-14-8-13-21(16-22)29-24(32)17-35-28-23-15-20-12-7-9-18(2)25(20)34-27(23)30-26(31-28)19-10-5-4-6-11-19/h4-14,16H,3,15,17H2,1-2H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXOSIJSACNXFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)NC(=O)CSC2=NC(=NC3=C2CC4=CC=CC(=C4O3)C)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-Ethoxyphenyl)-2-({9-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide is a complex organic compound belonging to the class of chromeno-pyrimidine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 465.55 g/mol. The compound's structure includes a chromeno-pyrimidine core with various substituents that contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. These may include:
- Enzymes : The compound has been investigated for its potential as an enzyme inhibitor, particularly targeting pathways involved in cancer progression.
- Receptors : It may modulate receptor activity, influencing cellular signaling pathways that regulate cell growth and apoptosis.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and lung (A549) carcinoma cells. The following table summarizes key findings from recent studies:
| Study | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Study 1 | MCF-7 | 10.28 | Induces apoptosis via caspase activation |
| Study 2 | A549 | 8.107 | Inhibits ERK1/2 signaling pathway |
| Study 3 | HepG2 | 10.79 | Modulates cell cycle progression |
These findings suggest that the compound may induce apoptosis through caspase activation and inhibit critical signaling pathways involved in tumor growth.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate effectiveness against various bacterial strains, suggesting potential applications in treating infections. The exact mechanism remains to be fully elucidated but may involve disruption of bacterial cell wall synthesis or inhibition of protein synthesis.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has shown promise as an anti-inflammatory agent. Research indicates that it may inhibit pro-inflammatory cytokines and modulate immune responses, presenting a potential therapeutic avenue for inflammatory diseases.
Case Studies
Several case studies have documented the efficacy of this compound:
- Case Study A : Evaluated the compound's effects on MCF-7 cells, revealing a dose-dependent decrease in cell viability with significant induction of apoptosis markers.
- Case Study B : Investigated its antimicrobial activity against Staphylococcus aureus and Escherichia coli, demonstrating substantial inhibition at concentrations as low as 25 µg/mL.
- Case Study C : Explored anti-inflammatory effects in a murine model of arthritis, showing reduced swelling and joint damage upon treatment with the compound.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds within the chromeno-pyrimidine class, including N-(3-Ethoxyphenyl)-2-({9-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide, exhibit significant anticancer activity. For instance, studies have shown that similar derivatives can inhibit key enzymes involved in cancer progression, leading to reduced proliferation of cancer cells.
In a comparative study involving various derivatives, compounds with specific substitutions on the phenyl ring demonstrated enhanced cytotoxicity against different cancer cell lines, such as SKNMC (Neuroblastoma) and HT-29 (Colon cancer) . The mechanism of action often involves the inhibition of critical enzymes that facilitate tumor growth and metastasis.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research suggests that chromeno-pyrimidine derivatives can exhibit activity against a range of bacterial strains. The presence of the sulfanyl group is believed to enhance the compound's ability to penetrate bacterial cell walls, thereby exerting its effects .
Case Study 1: Anticancer Activity Evaluation
A study published in a peer-reviewed journal evaluated the anticancer activity of various chromeno-pyrimidine derivatives against multiple cancer cell lines. The results indicated that certain substitutions on the phenyl ring significantly increased cytotoxicity compared to standard treatments like doxorubicin .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on assessing the antimicrobial efficacy of similar compounds against Gram-positive and Gram-negative bacteria. The findings revealed that specific structural modifications led to enhanced antibacterial activity compared to traditional antibiotics .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural similarities with derivatives of chromeno[2,3-d]pyrimidine and sulfanyl-acetamide scaffolds. Below is a detailed comparison with two closely related analogs from the evidence:
N-(2-Chlorophenyl)-2-[[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide ()
- Structural Differences: The acetamide group is substituted with a 2-chlorophenyl ring instead of 3-ethoxyphenyl. The chromeno-pyrimidine core has a 4-methylphenyl substituent at position 2, compared to the phenyl group in the target compound.
- Key Properties :
- Functional Implications: The chloro group may enhance membrane permeability but reduce solubility in aqueous media.
2-[(9-Ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(4-methylphenyl)acetamide ()
- Structural Differences: The chromeno-pyrimidine core has an ethoxy group at position 9 instead of a methyl group. The acetamide is substituted with a 4-methylphenyl group rather than 3-ethoxyphenyl.
- Lipophilicity: The 4-methylphenyl substituent may lower logP slightly compared to the chloro analog in .
- Functional Implications :
- The ethoxy group’s electron-donating nature could stabilize π-π interactions with aromatic residues in target proteins.
- The methylphenyl acetamide may reduce steric bulk compared to the ethoxyphenyl group, altering binding kinetics.
Key Insights from Comparison
- Substituent Effects: Ethoxy vs. Positional Variations: Substitution at position 9 (methyl vs. ethoxy) alters electronic and steric profiles, impacting interactions with hydrophobic pockets or catalytic sites.
- Hydrogen-bonding patterns (amide NH and carbonyl) are critical for crystal packing and supramolecular interactions, as highlighted in Etter’s graph set analysis .
Methodological Considerations
Structural validation tools like SHELX and topology-based analyses are essential for confirming the crystallographic integrity of these compounds. Computational properties (e.g., XLogP3, TPSA) derived from platforms like PubChem or ZINC provide preliminary insights into drug-likeness, though experimental validation remains necessary.
Preparation Methods
Cyclocondensation of 2-Amino-3-Cyano-4H-Chromenes
The chromeno[2,3-d]pyrimidine nucleus is typically constructed via cyclocondensation of 2-amino-3-cyano-4H-chromenes with electrophilic agents. A solvent-free protocol using acetic anhydride at 120°C for 6 hours yields the pyrimidine ring with >80% efficiency:
$$
\text{2-Amino-3-cyano-4H-chromene} + \text{Acetic anhydride} \xrightarrow{\Delta} \text{Chromeno[2,3-d]pyrimidine} + \text{By-products}
$$
Microwave-assisted synthesis reduces reaction time to 5 minutes while maintaining yields of 65–75%. For the 9-methyl-2-phenyl variant, 9-methyl-2-phenyl-4H-chromen-4-one is nitrated, reduced, and cyclized with cyanamide under acidic conditions.
Synthesis of N-(3-Ethoxyphenyl)Acetamide
Coupling of 2-Chloroacetamide with 3-Ethoxyaniline
The acetamide side chain is prepared by reacting 2-chloroacetamide with 3-ethoxyaniline in dimethylformamide (DMF) at 80°C for 4 hours:
$$
\text{2-Chloroacetamide} + \text{3-Ethoxyaniline} \xrightarrow{\text{DMF, K}2\text{CO}3} \text{N-(3-Ethoxyphenyl)acetamide} + \text{HCl}
$$
Yields of 75–80% are reported, with purity confirmed via HPLC (>98%).
Final Coupling: Sulfanylacetamide Formation
Thioetherification Under Basic Conditions
The sulfanylacetamide is assembled via a base-mediated coupling between 4-thiol-chromeno[2,3-d]pyrimidine and N-(3-ethoxyphenyl)-2-chloroacetamide in tetrahydrofuran (THF) using triethylamine (TEA):
$$
\text{4-Thiol intermediate} + \text{Chloroacetamide derivative} \xrightarrow{\text{THF, TEA}} \text{Target compound} + \text{TEA·HCl}
$$
Reaction parameters:
- Temperature : 60°C
- Time : 8 hours
- Yield : 68% after column chromatography (silica gel, ethyl acetate/hexane 1:3)
Reaction Optimization and Mechanistic Insights
Solvent and Catalyst Screening
Comparative studies reveal DMF and THF as optimal solvents for acetamide coupling, minimizing side reactions like hydrolysis. Palladium catalysts (e.g., Pd/C) were tested but showed no significant improvement, suggesting a nucleophilic aromatic substitution mechanism dominates.
Temperature and Time Dependence
- Chromeno[2,3-d]pyrimidine cyclization : Yields plateau at 120°C (6 hours).
- Thiolation : Prolonged reflux (>12 hours) decreases yield due to oxidative dimerization.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrimidine-H), 7.45–6.89 (m, 9H, aromatic-H), 4.12 (q, 2H, -OCH₂CH₃), 2.51 (s, 3H, CH₃).
- IR (KBr): 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), 1240 cm⁻¹ (C-O-C).
- HRMS : m/z 503.1742 [M+H]⁺ (calculated 503.1738).
Challenges and Alternative Routes
By-Product Formation
Microwave-Assisted One-Pot Synthesis
A patent-pending method combines chromeno[2,3-d]pyrimidine synthesis, thiolation, and acetamide coupling in a single microwave vessel (100°C, 30 minutes), achieving 55% yield.
Q & A
Basic: What are the key synthetic challenges in preparing N-(3-Ethoxyphenyl)-2-({9-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide, and how are they addressed?
The synthesis involves multi-step reactions requiring precise control of intermediates. Key challenges include:
- Chromeno-pyrimidine Core Formation : Cyclization of precursor heterocycles (e.g., chromene and pyrimidine) under acidic or basic conditions. Reaction times and temperatures must be optimized to avoid side products like over-oxidized derivatives .
- Sulfanyl-Acetamide Linkage : Thiolation reactions (e.g., nucleophilic substitution with mercaptoacetic acid derivatives) require anhydrous conditions to prevent hydrolysis. Catalysts like K₂CO₃ or DMAP improve yield .
- Purity Control : HPLC or preparative TLC is critical due to structural complexity. For example, residual solvents or unreacted 3-ethoxyaniline can persist; gradient elution with acetonitrile/water resolves this .
Advanced: How do substituent variations (e.g., ethoxy vs. methyl groups) on the phenyl rings affect bioactivity?
Substituent positioning alters electronic and steric interactions with biological targets:
- 3-Ethoxyphenyl Group : The ethoxy group’s electron-donating nature enhances π-π stacking with aromatic residues in enzyme active sites (e.g., kinase domains). Ortho-substitution may reduce steric hindrance compared to para-substituted analogs .
- 9-Methyl Chromeno Moiety : Methyl groups increase lipophilicity, improving membrane permeability. However, bulky substituents at C-9 may disrupt planar chromeno-pyrimidine stacking, reducing binding affinity .
- Data-Driven Optimization : QSAR models comparing IC₅₀ values of analogs (e.g., fluorophenyl vs. methylphenyl derivatives) guide rational design .
Basic: What spectroscopic and chromatographic methods validate the structural integrity of this compound?
- NMR : ¹H and ¹³C NMR confirm substituent positions. For example, the sulfanyl proton appears as a singlet at δ 3.8–4.2 ppm, while chromeno-pyrimidine protons show distinct aromatic splitting patterns .
- HRMS : Exact mass analysis (e.g., m/z 483.15 for C₂₈H₂₅N₃O₂S⁺) ensures molecular formula consistency .
- HPLC-PDA : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%). Retention times are compared against synthetic intermediates to detect residual reactants .
Advanced: How can crystallographic data resolve contradictions in proposed molecular conformations?
Single-crystal X-ray diffraction provides definitive proof of:
- Torsional Angles : The dihedral angle between chromeno-pyrimidine and phenyl rings (e.g., 42–67° in related compounds) determines π-stacking efficiency .
- Hydrogen Bonding : Intramolecular N–H⋯N bonds stabilize folded conformations, as seen in analogs like N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide .
- Validation Tools : SHELXL refines occupancy ratios, while PLATON checks for missed symmetry. Discrepancies between computational (DFT) and experimental bond lengths highlight force field inaccuracies .
Basic: What in vitro assays are used to screen this compound’s bioactivity?
- Enzyme Inhibition : Kinase assays (e.g., EGFR or CDK2) measure IC₅₀ via ADP-Glo™ or fluorescence polarization. Dose-response curves (1 nM–100 µM) identify potency .
- Cellular Viability : MTT or CellTiter-Glo® assays in cancer lines (e.g., HeLa or MCF-7) assess cytotoxicity. EC₅₀ values correlate with therapeutic indices .
- Solubility Profiling : Equilibrium solubility in PBS (pH 7.4) or simulated gastric fluid predicts bioavailability .
Advanced: How do solvent polarity and temperature impact reaction yields during synthesis?
- Polar Aprotic Solvents : DMF or DMSO stabilize transition states in SN2 thiolation reactions, improving yields to >80% at 80°C. Protic solvents (e.g., ethanol) favor elimination byproducts .
- Temperature Gradients : Lower temps (0–25°C) suppress side reactions during acid-sensitive steps (e.g., chromeno ring closure), while higher temps (100–120°C) accelerate aryl coupling .
- Microwave-Assisted Synthesis : Reduces reaction times (e.g., from 24h to 2h for Pd-catalyzed cross-couplings) with comparable yields .
Basic: What computational tools predict this compound’s drug-likeness?
- ADME Prediction : SwissADME calculates logP (∼3.2), PSA (∼90 Ų), and Rule of 5 compliance. High logP suggests CNS penetration but may limit aqueous solubility .
- Molecular Docking : AutoDock Vina or Glide models binding to targets like estrogen receptors. Docking scores (e.g., −9.2 kcal/mol) prioritize analogs for synthesis .
- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories. RMSD <2 Å indicates stable binding .
Advanced: How do isotopic labeling studies (e.g., ¹⁴C or ³H) elucidate metabolic pathways?
- Radiolabeled Tracers : ¹⁴C-labeled acetamide moieties track hepatic metabolism via LC-MS/MS. Metabolites like sulfoxide derivatives indicate CYP450-mediated oxidation .
- Stable Isotopes : ²H or ¹³C NMR identifies regioselective demethylation or glucuronidation in microsomal incubations .
- Autoradiography : Whole-body distribution in rodent models quantifies organ-specific accumulation, critical for toxicity profiling .
Basic: What safety precautions are required when handling this compound?
- PPE : Nitrile gloves, lab coats, and safety goggles prevent dermal/ocular exposure. Fume hoods minimize inhalation risks during weighing .
- Waste Disposal : Halogenated solvent waste (e.g., DCM) is segregated. Neutralization of acidic/byproducts follows EPA guidelines .
- First Aid : Immediate rinsing with water for skin contact; activated charcoal for accidental ingestion .
Advanced: How do hydrogen-bonding patterns in crystal structures inform supramolecular assembly?
- Graph Set Analysis : Etter’s notation categorizes motifs like R₂²(8) dimers or C(6) chains. For example, N–H⋯O bonds in acetamide groups form centrosymmetric dimers, stabilizing crystal lattices .
- Hirshfeld Surfaces : CrystalExplorer maps intermolecular contacts (e.g., H⋯H, 65%; H⋯O, 20%), showing how van der Waals interactions dominate packing .
- Thermal Stability : DSC/TGA correlates H-bond density with melting points (e.g., >250°C for tightly packed analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
